Enciprazine, (S)-

Description

Enciprazine (S)-, a non-benzodiazepine anxiolytic, is a propanolamine derivative with the molecular formula C₂₃H₃₂N₂O₆ . It was developed as an alternative to benzodiazepines, targeting anxiety and anxious-depressive syndromes with a unique receptor profile. Preclinical studies highlight its affinity for α₁-adrenergic and 5-HT₁A receptors, distinguishing it from classical benzodiazepines . Clinical trials demonstrate efficacy in reducing Hamilton Anxiety Scale (HAM-A) scores, with 52% of patients achieving "much" or "very much" improvement compared to placebo (0%) .

Properties

CAS No. |

68577-19-5 |

|---|---|

Molecular Formula |

C23H32N2O6 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

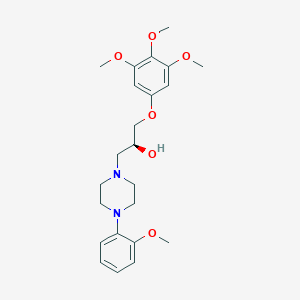

(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenoxy)propan-2-ol |

InChI |

InChI=1S/C23H32N2O6/c1-27-20-8-6-5-7-19(20)25-11-9-24(10-12-25)15-17(26)16-31-18-13-21(28-2)23(30-4)22(14-18)29-3/h5-8,13-14,17,26H,9-12,15-16H2,1-4H3/t17-/m0/s1 |

InChI Key |

KSQCNASWXSCJTD-KRWDZBQOSA-N |

Isomeric SMILES |

COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC(=C(C(=C3)OC)OC)OC)O |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC(=C(C(=C3)OC)OC)OC)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of (+)-Enciprazine involves several steps, typically starting with the preparation of the chiral precursor. The synthetic routes often include:

Chiral Resolution: This step involves separating the enantiomers of a racemic mixture using chiral agents or chromatography techniques.

Chemical Synthesis: The enantiomerically pure precursor is then subjected to various chemical reactions to form (+)-Enciprazine. Common reactions include nucleophilic substitution and cyclization under controlled conditions.

Industrial Production: On an industrial scale, the production of (+)-Enciprazine may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the process.

Chemical Reactions Analysis

Key Reaction Steps

Step 1: Preparation of (S)-Oxirane Intermediate

-

Reagents : (R,R)-salen-cobalt(III) catalyst, epoxide precursor.

-

Conditions : Hydrolytic resolution under controlled pH and temperature.

-

Outcome : Enantioselective formation of (S)-oxirane with >90% ee .

Step 2: Oxirane Ring Opening

-

Reagents : Piperazine derivative, nucleophile.

-

Conditions : Base-mediated ring-opening reaction.

-

Outcome : Formation of (S)-Enciprazine via nucleophilic attack .

| Synthesis Method | Key Intermediate | Catalyst | Yield | Enantiomeric Excess |

|---|---|---|---|---|

| Asymmetric Catalytic Route | (S)-2-[(3,4,5-trimethoxyphenoxy)methyl]oxirane | (R,R)-salen-cobalt(III) complex | ≥85% | >90% ee |

Reaction Mechanism Analysis

The synthesis relies on kinetic resolution , where the cobalt catalyst selectively binds and hydrolyzes one enantiomer of the epoxide. This process is driven by steric and electronic interactions between the catalyst and substrate, leading to the preferential formation of the (S)-enantiomer. Computational methods such as reaction path Hamiltonian (RPH) or united reaction valley approach (URVA) could further dissect the transition states and curvature of the reaction pathway, though such studies are not explicitly reported for Enciprazine .

Kinetic Considerations

While detailed kinetic data for (S)-Enciprazine’s synthesis are not provided in the literature, general principles from absorbance-based kinetics (e.g., pseudo-first-order reactions) may apply. For example:

-

Rate Law : (assuming excess nucleophile).

-

Monitoring : Real-time absorbance measurements could track epoxide consumption or product formation .

Computational and Theoretical Insights

Theoretical methods like URVA (used in analogous reactions) partition reaction pathways into distinct phases, such as:

Scientific Research Applications

(+)-Enciprazine has a wide range of applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reagent in asymmetric synthesis.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: (+)-Enciprazine is investigated for its potential therapeutic effects, including its role as an antidepressant or anxiolytic agent.

Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (+)-Enciprazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can lead to changes in mood, anxiety levels, and other physiological responses. The exact pathways and targets involved are still under investigation, but they may include serotonin and dopamine receptors.

Comparison with Similar Compounds

Pharmacological Profiles

Key Differences :

- Enciprazine vs. Benzodiazepines: Unlike diazepam, Enciprazine lacks direct GABA-A interaction, reducing sedation and dependence risk.

- Enciprazine vs. Buspirone : Both target 5-HT₁A, but Enciprazine’s additional α₁-adrenergic activity may enhance anxiolytic effects without buspirone’s dizziness .

Clinical Efficacy

Mean reduction after 5 weeks (LOCF analysis).

*Percentage of patients with ≥50% symptom improvement.

†Based on general clinical data outside provided evidence.

Key Findings :

- Enciprazine’s efficacy is comparable to buspirone but superior to placebo in sustained anxiety reduction .

- Diazepam shows faster onset but higher relapse risk post-discontinuation .

Metabolic Pathways

Key Insights :

- Enciprazine’s glucuronide metabolites lack intrinsic activity, reducing prolonged effects compared to diazepam’s active metabolites (e.g., desmethyldiazepam) .

Adverse Effects

Key Advantages :

- Enciprazine’s non-benzodiazepine structure avoids GABA-A-related sedation and dependency .

Structural Comparison

Structural Implications :

- Enciprazine’s trimethoxyphenoxy group may enhance receptor selectivity compared to buspirone’s simpler arylpiperazine .

Q & A

Q. What established synthetic routes yield enantiomerically pure (S)-Enciprazine, and how do their efficiency and scalability compare?

- Methodological Answer : The synthesis of (S)-Enciprazine has been achieved via chemoenzymatic and chemical methods. A chemoenzymatic approach using lipase-catalyzed kinetic resolution of racemic mixtures (e.g., (RS)-Enciprazine) provides high enantioselectivity (up to 85% enantiomeric excess) under mild conditions . Key parameters include:

- Catalyst : Immobilized Candida antarctica lipase B.

- Solvent System : Tert-butyl methyl ether with controlled water activity.

- Reaction Time : 24–48 hours at 30°C.

Traditional chemical synthesis involves chiral auxiliaries or asymmetric catalysis, but these often require harsh conditions (e.g., high temperatures) and yield lower enantiopurity. Optimizing solvent polarity and catalyst loading can mitigate racemization risks .

Q. Which preclinical models are most validated for evaluating the anxiolytic and antiaggressive properties of (S)-Enciprazine?

- Methodological Answer : (S)-Enciprazine’s anxiolytic effects have been studied in:

- Rodent Conflict Tests : Vogel conflict paradigm (measuring punished drinking behavior) and elevated plus-maze (EPM) .

- Aggression Models : Resident-intruder tests in rats, with dose-dependent reductions in attack latency observed at 2–5 mg/kg (oral administration) .

EEG studies in freely moving rats demonstrate distinct spectral frequency changes (e.g., increased theta waves) compared to benzodiazepines, suggesting a unique neuropharmacological profile . For reproducibility, ensure standardized housing conditions and blinded scoring protocols.

Q. What analytical techniques are recommended for characterizing (S)-Enciprazine’s chemical and stereochemical purity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) mobile phase; retention time ~12.5 minutes for (S)-enantiomer .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks at m/z 477.2 [M+H]⁺ for the free base and 549.1 [M+H]⁺ for the hydrochloride salt .

- NMR Spectroscopy : Key signals include methoxy protons at δ 3.72–3.85 ppm (singlets) and piperazine ring protons at δ 2.65–3.10 ppm (multiplets) .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to enhance enantiomeric purity during large-scale synthesis of (S)-Enciprazine?

- Methodological Answer : To minimize racemization:

- Temperature Control : Maintain reactions below 35°C to prevent thermal degradation .

- Enzyme Stabilization : Use lyoprotectants (e.g., trehalose) during lipase immobilization to improve reusability over 10 cycles .

- Solvent Selection : Low-polarity solvents (e.g., toluene) reduce byproduct formation but may slow reaction kinetics. Balance via Design of Experiments (DoE) .

Post-synthesis, employ recrystallization with ethanol:water (7:3) to achieve >99% purity .

Q. What strategies address discrepancies between preclinical neuropharmacological data and clinical outcomes for (S)-Enciprazine?

- Methodological Answer : Contradictions may arise from:

- Species-Specific Metabolism : Compare pharmacokinetic profiles (Cmax, T½) between rodents and humans using LC-MS/MS .

- Dose Translation : Apply allometric scaling (e.g., body surface area normalization) to preclinical doses .

- Endpoint Selection : Clinical trials should include biomarkers (e.g., EEG theta power) aligned with preclinical findings .

Meta-analyses of raw EEG data across studies can identify confounding variables (e.g., stress-induced artifacts) .

Q. What experimental designs are optimal for elucidating (S)-Enciprazine’s serotonergic mechanism of action?

- Methodological Answer :

- Receptor Binding Assays : Screen against 5-HT1A, 5-HT2A, and 5-HT3 receptors using radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) .

- Knockout Models : Assess anxiolytic efficacy in 5-HT1A receptor knockout mice to confirm target engagement .

- Microdialysis : Measure extracellular serotonin levels in the dorsal raphe nucleus after acute vs. chronic administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.